Arginine Aminopeptidase Substrate Affinity
In a study characterizing an arginine aminopeptidase from Lactobacillus sakei, the Michaelis-Menten constant (Km) was determined for both Arg-AMC and Lys-AMC. The enzyme exhibited a higher affinity for Arg-AMC, with a Km of 15.9 μM, compared to 26.0 μM for Lys-AMC, indicating a 1.6-fold lower affinity for the lysine derivative [1]. This quantitative difference highlights the importance of substrate selection for accurate kinetic characterization of enzymes with basic residue specificity.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | Km = 26.0 μM for Lys-AMC |
| Comparator Or Baseline | Arg-AMC, Km = 15.9 μM |
| Quantified Difference | 1.6-fold lower affinity (higher Km) for Lys-AMC compared to Arg-AMC |
| Conditions | Assay performed with purified arginine aminopeptidase from L. sakei at pH 5.0, 37°C. |
Why This Matters
This data enables researchers to select the appropriate substrate for accurate enzyme characterization, particularly when differentiating between aminopeptidases with specificity for arginine versus lysine.
- [1] Sanz, Y., & Toldrá, F. (2002). Purification and Characterization of an Arginine Aminopeptidase from Lactobacillus sakei. Applied and Environmental Microbiology, 68(4), 1980–1987. View Source
